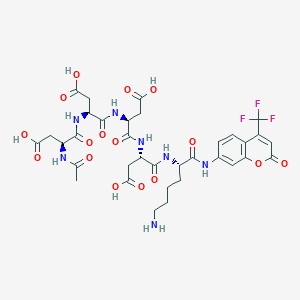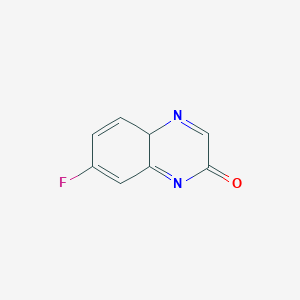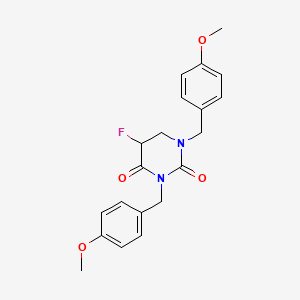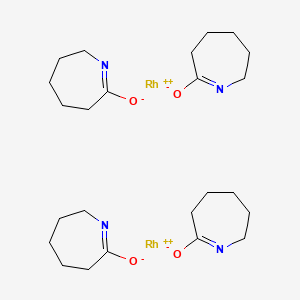
(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoicacid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, amino, carboxymethyl, and chromenyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during intermediate steps.
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds.
Deprotection: Removing protecting groups under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.
Automated Synthesis: Implementing automated synthesis techniques to ensure reproducibility and efficiency.
Purification: Employing chromatographic techniques such as HPLC (high-performance liquid chromatography) for purification.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidation of amino groups to form nitro or nitroso derivatives.
Reduction: Reduction of carbonyl groups to form alcohols or amines.
Substitution: Nucleophilic substitution reactions at the acetamido or chromenyl groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).
Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Nucleophiles: NH₃ (ammonia), RNH₂ (amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or catalysts.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
(3S,6S,9S,12S,15S)-3-acetamido-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-5,8,11,14-tetraazanonadecanoicacid: Lacks the chromenyl group.
(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-5,8,11,14-tetraazanonadecanoicacid: Lacks the trifluoromethyl group.
Uniqueness
The presence of the chromenyl and trifluoromethyl groups in the compound makes it unique, potentially enhancing its reactivity and interactions with biological targets.
特性
分子式 |
C34H40F3N7O16 |
|---|---|
分子量 |
859.7 g/mol |
IUPAC名 |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H40F3N7O16/c1-14(45)39-19(10-24(46)47)30(56)42-21(12-26(50)51)32(58)44-22(13-27(52)53)33(59)43-20(11-25(48)49)31(57)41-18(4-2-3-7-38)29(55)40-15-5-6-16-17(34(35,36)37)9-28(54)60-23(16)8-15/h5-6,8-9,18-22H,2-4,7,10-13,38H2,1H3,(H,39,45)(H,40,55)(H,41,57)(H,42,56)(H,43,59)(H,44,58)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/t18-,19-,20-,21-,22-/m0/s1 |
InChIキー |
ZNCQDQAABHHMCO-YFNVTMOMSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
正規SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)

![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)

![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)


![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)
